Cas no 2167797-58-0 (tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate)

Tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate is a specialized bicyclic carbamate derivative featuring a spirocyclic scaffold with a ketone functionality at the 7-position. This compound is of interest in medicinal chemistry and organic synthesis due to its rigid spirocyclic structure, which can enhance conformational control in drug design. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions while allowing selective deprotection when needed. Its unique framework makes it a valuable intermediate for constructing complex heterocycles or peptidomimetics. The ketone moiety provides a reactive handle for further functionalization, enabling diverse derivatization strategies. This compound is particularly useful in the development of bioactive molecules requiring constrained geometries.
tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate structure
2167797-58-0 structure
商品名:tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate
CAS番号:2167797-58-0
MF:C11H18N2O3
メガワット:226.272222995758
CID:5993014
PubChem ID:165806660

tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate
    • 2167797-58-0
    • EN300-1294357
    • tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate
    • インチ: 1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-4-8(14)11(7)5-12-6-11/h7,12H,4-6H2,1-3H3,(H,13,15)
    • InChIKey: JXEBLPUHQAHTLF-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC(C21CNC2)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 226.13174244g/mol
  • どういたいしつりょう: 226.13174244g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 329
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 67.4Ų

tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1294357-5000mg
tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate
2167797-58-0
5000mg
$3147.0 2023-09-30
Enamine
EN300-1294357-100mg
tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate
2167797-58-0
100mg
$956.0 2023-09-30
Enamine
EN300-1294357-500mg
tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate
2167797-58-0
500mg
$1043.0 2023-09-30
Enamine
EN300-1294357-1.0g
tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate
2167797-58-0
1g
$0.0 2023-06-06
Enamine
EN300-1294357-250mg
tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate
2167797-58-0
250mg
$999.0 2023-09-30
Enamine
EN300-1294357-50mg
tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate
2167797-58-0
50mg
$912.0 2023-09-30
Enamine
EN300-1294357-2500mg
tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate
2167797-58-0
2500mg
$2127.0 2023-09-30
Enamine
EN300-1294357-10000mg
tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate
2167797-58-0
10000mg
$4667.0 2023-09-30
Enamine
EN300-1294357-1000mg
tert-butyl N-{7-oxo-2-azaspiro[3.3]heptan-5-yl}carbamate
2167797-58-0
1000mg
$1086.0 2023-09-30

tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate 関連文献

tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamateに関する追加情報

tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate: A Comprehensive Overview

The compound tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate, identified by the CAS number 2167797-58-0, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and industry professionals alike.

The molecular structure of tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate is characterized by a spirocyclic framework, which contributes to its stability and bioavailability. The spirocyclic system, combined with the carbamate group, enhances its pharmacokinetic properties, making it a promising candidate for drug delivery systems. Researchers have explored its potential as a prodrug, where the carbamate group can be cleaved under specific physiological conditions to release the active drug.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of tert-butyl N-{7 oxo 2 azaspiro 3 3 heptan 5 yl}carbamate. These methods often involve multi-step reactions, including ring-closing metathesis and nucleophilic substitution, to construct the spirocyclic core. The use of transition metal catalysts has significantly improved the yield and purity of the compound, facilitating its large-scale production for research and commercial purposes.

In terms of pharmacological activity, tert-butyl N-{7 oxo 2 azaspiro 3 3 heptan 5 yl}carbamate has shown promise in preclinical studies as an inhibitor of certain enzymes involved in inflammatory pathways. Its ability to modulate these pathways makes it a potential candidate for treating chronic inflammatory diseases such as arthritis and asthma. Additionally, studies have indicated its potential as an anticancer agent, where it exhibits selective cytotoxicity against cancer cells without significantly affecting normal cells.

The safety profile of tert-butyl N-{7 oxo 2 azaspiro 3 3 heptan 5 yl}carbamate has been evaluated in acute and chronic toxicity studies. Results suggest that it has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further long-term studies are required to fully understand its toxicity profile and ensure its suitability for human use.

In conclusion, tert-butyl N-{7 oxo 2 azaspiro 3 3 heptan 5 yl}carbamate (CAS No: 2167797 58 0) represents a valuable addition to the arsenal of chemical entities with potential therapeutic applications. Its unique structure, coupled with promising pharmacological properties, positions it as a key molecule for future drug development efforts. Continued research into its mechanisms of action, optimization of synthetic methods, and evaluation of clinical efficacy will undoubtedly shed further light on its potential as a therapeutic agent.

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